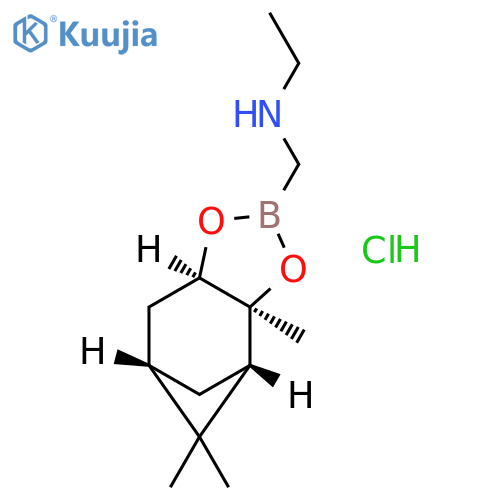

Cas no 1063700-88-8 ((R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl)

(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl 化学的及び物理的性質

名前と識別子

-

- (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl

- 1063700-88-8

- ethyl({[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0?,?]decan-4-yl]methyl})amine hydrochloride

- N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanaminehydrochloride

- N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride

-

- MDL: MFCD16621351

- インチ: InChI=1S/C13H24BNO2.ClH/c1-5-15-8-14-16-11-7-9-6-10(12(9,2)3)13(11,4)17-14;/h9-11,15H,5-8H2,1-4H3;1H/t9-,10-,11+,13-;/m0./s1

- InChIKey: QTOMOYUDZRNDQA-VNQUIELQSA-N

計算された属性

- せいみつぶんしりょう: 273.1666869Da

- どういたいしつりょう: 273.1666869Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 323

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.5Ų

(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM549597-100mg |

N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride |

1063700-88-8 | 95%+ | 100mg |

$1960 | 2023-01-01 | |

| Chemenu | CM549597-1g |

N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride |

1063700-88-8 | 95%+ | 1g |

$4900 | 2023-01-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580351-250mg |

N-(((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride |

1063700-88-8 | 98% | 250mg |

¥4040.00 | 2024-08-09 | |

| Advanced ChemBlocks | 10087-250MG |

(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl |

1063700-88-8 | 95% | 250mg |

$315 | 2024-05-20 | |

| Ambeed | A588013-1g |

N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride |

1063700-88-8 | 95+% | 1g |

$891.0 | 2025-03-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580351-1g |

N-(((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride |

1063700-88-8 | 98% | 1g |

¥10651.00 | 2024-08-09 | |

| Chemenu | CM549597-5g |

N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride |

1063700-88-8 | 95%+ | 5g |

$13720 | 2023-01-01 | |

| Advanced ChemBlocks | 10087-1G |

(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl |

1063700-88-8 | 95% | 1g |

$900 | 2024-05-20 |

(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HClに関する追加情報

Recent Advances in (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl (CAS: 1063700-88-8) Research: A Comprehensive Review

(R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl (CAS: 1063700-88-8) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique properties and potential therapeutic applications. This compound, often referred to as a boronate ester, is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in the development of enzyme inhibitors and targeted therapies. Recent studies have explored its role in modulating key biological pathways, particularly in the context of cancer and infectious diseases.

One of the most notable applications of (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl is its use as a proteasome inhibitor. The proteasome plays a critical role in protein degradation and cellular homeostasis, and its dysregulation is implicated in various malignancies. Research has demonstrated that this compound can selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in preclinical models of multiple myeloma, with promising results in terms of tumor regression and minimal off-target effects.

In addition to its anticancer properties, (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl has been investigated for its potential in treating bacterial infections. Its boronic acid moiety enables it to interact with bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance. A recent publication in Antimicrobial Agents and Chemotherapy reported that this compound could enhance the activity of β-lactam antibiotics against resistant strains of Escherichia coli and Klebsiella pneumoniae. This finding opens new avenues for combating multidrug-resistant infections, a pressing global health challenge.

The synthesis and optimization of (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl have also been a focus of recent research. Advances in asymmetric synthesis have improved the yield and purity of the compound, facilitating its use in both academic and industrial settings. For instance, a 2022 study in Organic Letters described a novel catalytic method for producing enantiomerically pure (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl, which could significantly reduce production costs and increase accessibility for further research.

Despite these advancements, challenges remain in the clinical translation of (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through rigorous preclinical and clinical studies. However, the compound's versatility and mechanistic novelty continue to make it a promising candidate for drug development. Future research directions may include exploring its applications in other disease areas, such as neurodegenerative disorders, where proteasome dysfunction is a known contributor to pathology.

In conclusion, (R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl (CAS: 1063700-88-8) represents a compelling example of how boronic acid chemistry can be leveraged to address unmet medical needs. Its dual role as a proteasome inhibitor and antibiotic enhancer underscores its potential in both oncology and infectious disease therapeutics. As synthetic methodologies and mechanistic understanding continue to evolve, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.

1063700-88-8 ((R)-Boro-N(ethyl)-gly-(+)-pinanediol-HCl) 関連製品

- 2165532-10-3(1-((1S,2S)-2-(3-bromophenyl)cyclopropyl)ethanone)

- 77119-85-8(Boc-D-phenylalaninal)

- 1804783-53-6(2-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile)

- 412019-00-2(Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate)

- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)

- 2229169-03-1(2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine)

- 1461704-70-0((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)

- 1285533-09-6(3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)

- 2227730-46-1(tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate)

- 339101-72-3(4-Amino-2-(2-{3-chloro-5-(trifluoromethyl)-2-pyridinylamino}ethyl)-1H-isoindole-1,3(2H)-dione)